tert-Butyldisulfanyl-acetic acid
Description
tert-Butyldisulfanyl-acetic acid (C₆H₁₂O₂S₂) is a sulfur-containing organic compound characterized by a tert-butyl group (-C(CH₃)₃) linked to a disulfanyl (-S-S-) moiety and an acetic acid backbone. This structure confers unique chemical properties, including redox activity due to the disulfide bond and acidity from the carboxylic group. It is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science for stabilizing reactive intermediates or facilitating sulfur-based coupling reactions.
Properties
Molecular Formula |
C6H12O2S2 |
|---|---|
Molecular Weight |
180.3 g/mol |
IUPAC Name |
2-(tert-butyldisulfanyl)acetic acid |
InChI |
InChI=1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |
InChI Key |
RXBXUSGVISABIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with tert-butyldisulfanyl-acetic acid:
tert-Butyl Acetate
- Structure : A tert-butyl ester (C₆H₁₂O₂) with an acetate group.
- Key Differences : Lacks the disulfanyl (-S-S-) group, making it less reactive in redox or sulfur-mediated reactions.
- Applications : Primarily used as a solvent in industrial coatings and adhesives due to its low polarity and high volatility.
- Safety : Requires well-ventilated handling due to flammability and inhalation risks, unlike this compound, which may pose hazards related to sulfur reactivity.
tert-Butyl Acetoacetate
- Structure : A β-ketoester (C₈H₁₄O₃) with a tert-butyl group.
- Key Differences: Contains a ketone and ester group, enabling keto-enol tautomerism and participation in Claisen condensations. This contrasts with this compound’s disulfide-driven reactivity.
- Synthetic Utility : Widely used in the synthesis of heterocycles and pharmaceuticals, whereas this compound is more niche in sulfur-based crosslinking.
tert-Butyl Diazoacetate
- Structure : Features a diazo group (-N₂) attached to an acetate-tert-butyl backbone (C₆H₁₀N₂O₂).
- Key Differences : The diazo group enables [2+1] cycloadditions and carbene insertions, absent in this compound.
- Applications : Critical in metal-catalyzed C-H functionalization, contrasting with the disulfide’s role in disulfide exchange reactions.
Research Findings and Limitations
- Synthetic Challenges : this compound’s disulfide bond is sensitive to reducing agents, limiting its use in reductive environments compared to more stable esters like tert-butyl acetate.
- Safety Profiles : Sulfur-containing compounds often require specialized handling (e.g., ventilation, inert atmospheres), unlike tert-butyl esters.
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